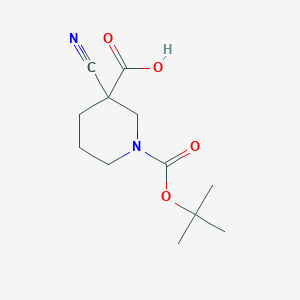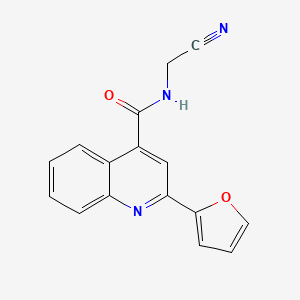
1-(6-chloro-2-pyridinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Chloro-2-pyridinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol, also referred to as CPTP, is a small molecule that has been studied extensively for its potential medical applications. CPTP has been found to possess anti-cancer, anti-inflammatory, and anti-microbial properties, and it has been studied as a potential therapeutic agent for a variety of diseases.
Aplicaciones Científicas De Investigación
Self-Assembly of Polynuclear Complexes
The compound "1-(6-chloro-2-pyridinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol" falls into the broader category of pyridylazoles, which are known for their ability to self-assemble into polynuclear clusters with highly symmetric architectures. Such self-assembly is facilitated by the "maximum site occupancy" principle leading to structures like tetrahedrons, trigonal prisms, and cubes, showcasing the compound's potential in the design of coordination compounds with unique structural features (Gusev, Shulgin, & Kiskin, 2019).
Heterocyclic Chemistry and Complex Formation
Compounds within the pyridylazole class, including the specific chemical , demonstrate vast potential in the realm of heterocyclic chemistry, particularly in forming complex compounds with notable properties such as spectroscopic characteristics, magnetic properties, and biological as well as electrochemical activity. This diversity underscores the compound's versatility in various branches of chemistry and its capacity to fill research gaps in understanding analogs and derivatives (Boča, Jameson, & Linert, 2011).
Novel Triazole Derivatives Development
The broader family of triazole derivatives, to which "this compound" belongs, has been the focus of extensive research due to their wide range of biological activities. This research has led to the development of new drugs and synthesis methods, demonstrating the compound's relevance in pharmaceutical innovation and highlighting ongoing efforts to develop more efficient, green chemistry approaches for these derivatives (Ferreira et al., 2013).
Pyrimidine-Based Optical Sensors
Pyridylazoles, by extension, contribute significantly to the development of pyrimidine derivatives used as optical sensors. Their ability to form coordination and hydrogen bonds makes them suitable for sensing applications, demonstrating the compound's potential beyond pharmaceuticals to include technological applications in sensing and detection (Jindal & Kaur, 2021).
Cytochrome P450 Isoform Inhibition
While directly not mentioned, compounds related to "this compound" have implications in the study of Cytochrome P450 isoform inhibition, indicating potential applications in drug metabolism and pharmacokinetics research. Such studies could aid in predicting drug-drug interactions and optimizing drug design (Khojasteh et al., 2011).
Propiedades
IUPAC Name |
2-(6-chloropyridin-2-yl)-4-(1,2,4-triazol-1-yl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN6O/c11-8-2-1-3-9(15-8)17-10(18)7(4-13-17)16-6-12-5-14-16/h1-6,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGQCKPZNZJBJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)N2C(=O)C(=CN2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2-Phenylethyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2497493.png)
![N-isopentyl-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2497496.png)

![Ethyl 4-(4-ethylphenyl)-6-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2497500.png)



![N1-(3-fluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2497504.png)




